Chain A, E6-Bind Trp-Cage (E6apn1)
Description
Chain A, E6-Bind Trp-Cage (E6apn1) is a 23-residue peptide engineered from the Trp-cage scaffold, a 20-residue mini-protein designed by Neidigh et al. using the C-terminal fragment of exendin-4 . The Trp-cage motif features a compact hydrophobic core that shields the indole side chain of a central tryptophan residue, enabling rapid folding (≈4 µs) and high thermal stability . E6apn1 retains this scaffold but incorporates three additional residues and an elongated α-helix to optimize binding to the E6 oncoprotein of human papillomavirus (HPV), thereby inhibiting its interaction with host tumor suppressor proteins .
The NMR-derived structure of E6apn1 (PDB: 1RIJ) reveals a solution-state conformation at pH 6.5 and 278 K, stabilized by backbone hydrogen bonds and a hydrophobic core . Its functional efficacy hinges on preserving the Trp-cage’s structural integrity while introducing sequence modifications for targeted antiviral activity .
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
XLQELLGQWLKDGGPSSGRPPPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Sequence Comparison
E6apn1 and the original Trp-cage share a conserved scaffold but differ in key structural and functional attributes:
Key Insights :
- E6apn1’s elongated helix and additional residues enhance its binding interface for E6 without destabilizing the native fold .
- Both peptides maintain a solvent-shielded Trp residue critical for hydrophobic collapse .
Thermodynamic Stability
Experimental and computational studies highlight differences in thermal stability:
| Parameter | Trp-Cage | E6apn1 |
|---|---|---|
| Experimental Tm | 315 K | 305 K |
| Simulated Tm | 309.6 ± 0.7 K | 304.0 ± 0.5 K |
| Free Energy Minimum | 2.4 Å (bRMSD at 279 K) | 2.0 Å (bRMSD at 279 K) |
Key Insights :
- E6apn1’s lower Tm suggests reduced thermal stability compared to Trp-cage, likely due to structural modifications for functional grafting .
- Despite this, E6apn1 exhibits a marginally lower bRMSD at 279 K, indicating a more compact native state under folding conditions .
Folding Dynamics
Both peptides follow a two-state folding model in simulations, but deviations exist:
- Hydrogen Bonding (qhb metric) : Trp-cage and E6apn1 show near-complete native hydrogen bonding (qhb ≈ 0) at low temperatures, but E6apn1’s longer helix may introduce subtle kinetic barriers .
- Free Energy Landscapes : At 306 K, E6apn1’s free-energy minimum shifts to higher bRMSD (≈3.0 Å) compared to Trp-cage (≈3.5 Å), reflecting greater conformational flexibility under stress .
- Role of Trp Side Chain : Trp-cage’s folding rate is heavily influenced by the side chain rotamer state of Trp6 . While E6apn1’s folding mechanism is less studied, analogous Trp-dependent dynamics are probable .
Computational and Functional Performance
Key Insights :
- E6apn1’s design successfully integrates antiviral functionality without compromising computational tractability .
- Trp-cage remains a benchmark for folding studies, while E6apn1 exemplifies scaffold repurposing for therapeutic applications .
Comparison with Other Trp-Cage Variants
- Exendin-4 Derivatives : Trp-cage’s parent peptide, exendin-4, shares helical motifs but lacks the Trp-cage’s compact fold. Modifications to exendin-4 (e.g., Ser-32* truncation) disrupt binding to GLP-1 receptors but highlight the Trp-cage’s structural robustness .
- Computational Variants : Machine learning studies (e.g., VAEs) use Trp-cage to map folding pathways, but E6apn1’s extended helix provides a test case for modeling functional peptide design .
Q & A
Q. What are the key structural characteristics of E6apn1 that make it a model for protein folding studies?
E6apn1 is a 20-residue Trp-cage miniprotein with a compact hydrophobic core stabilized by a tryptophan residue. Its small size and well-defined native structure (α-helix and polyproline II helix) enable high-resolution computational and experimental studies of folding thermodynamics . The destabilization of its native state under phosphorylation or environmental changes (e.g., pH, temperature) allows researchers to probe conformational switches and aggregation pathways .
Q. What experimental techniques are commonly used to study the stability of E6apn1?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary methods to monitor structural changes. For example, phosphorylation of serine residues destabilizes the native state, as evidenced by reduced α-helical content in CD spectra and increased disorder in NMR spectra . Calorimetry and fluorescence spectroscopy further quantify thermodynamic stability (e.g., free energy, entropy) under varying conditions .
Q. How does phosphorylation influence the conformational dynamics of E6apn1?
Phosphorylation introduces negative charges that disrupt hydrogen bonding and hydrophobic interactions, leading to a disordered state. Computational models (e.g., all-atom potentials) show that phosphorylated variants (e.g., Ser→Glu substitutions) exhibit reduced helical content and increased solvent exposure, facilitating aggregation . Experimental data correlate these findings with amyloid formation at physiological pH .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational predictions and experimental observations of E6apn1 aggregation propensity?
Methodological Approach:
- Use multiple aggregation-prediction algorithms (e.g., TANGO, PASTA) to assess amyloidogenicity. While algorithms may disagree on specific regions (e.g., residues 2–7 in E6apn1), consensus regions can guide mutagenesis studies .
- Validate predictions with experimental techniques: Thioflavin T assays for fibril detection, TEM for morphology, and kinetic studies to compare aggregation rates .
- Address limitations in computational models (e.g., inability to handle phosphorylated residues directly) by substituting Ser(P) with Glu for simulations .
Q. What challenges arise in simulating E6apn1's conformational changes under varying pH conditions?
Key Challenges:
- Force Field Accuracy : Traditional force fields may not fully capture protonation state effects on charged residues. Polarizable force fields or constant-pH molecular dynamics are recommended .
- Sampling Efficiency : Enhanced sampling methods (e.g., replica exchange) are critical to explore rare events like partial unfolding, which precedes aggregation .
- Validation : Compare simulation-derived metrics (e.g., bRMSD, free energy landscapes) with experimental entropy (⟨θ⟩) and free energy (F/kBT) profiles (Fig. 1 in ).
Q. What methodological considerations are critical when designing experiments to study E6apn1's amyloid formation kinetics?
Experimental Design Framework:
- Define Variables : Control pH, ionic strength, and phosphorylation status to isolate aggregation drivers .
- Kinetic Assays : Use stopped-flow mixing combined with fluorescence quenching to capture early oligomerization events .
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance. For example, link findings to amyloidosis mechanisms in neurodegenerative diseases .
Data Contradictions and Resolution
Q. How should researchers address conflicting data on E6apn1's thermodynamic stability across studies?
Resolution Strategy:
- Standardize Conditions : Ensure consistency in buffer composition (e.g., 20 mM phosphate, pH 7.4) and temperature (e.g., 298 K) .
- Cross-Validate Techniques : Compare calorimetry-derived ΔG with computational free energy calculations (Table 1 in ).
- Report Metrics : Include entropy (⟨θ⟩) and bRMSD values to contextualize stability differences between E6apn1 and Trp-cage variants (Fig. 2 in ).
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
